molecular formula C14H12O3S B13029036 alpha-Methyl-3-(2-thienylcarbonyl)benzeneacetic acid CAS No. 52779-89-2

alpha-Methyl-3-(2-thienylcarbonyl)benzeneacetic acid

Cat. No.: B13029036
CAS No.: 52779-89-2
M. Wt: 260.31 g/mol
InChI Key: OKKUZOASBYWBPX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties alpha-Methyl-3-(2-thienylcarbonyl)benzeneacetic acid, commonly known as suprofen (CAS Registry No. 51513-46-7), is a non-steroidal anti-inflammatory drug (NSAID) with the empirical formula C₁₄H₁₂O₃S and a molecular weight of 260.3 g/mol . Its structure features a benzeneacetic acid backbone substituted with a methyl group at the alpha position and a 2-thienylcarbonyl group at the para position of the benzene ring (Figure 1). This configuration enhances its lipophilicity and binding affinity to cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis inhibition .

Pharmacological Profile
Suprofen exhibits potent anti-inflammatory, analgesic, and antipyretic activities. Preclinical studies in rats demonstrated its efficacy in reducing nystatin-induced paw edema (ED₅₀ = 2.70 mg/kg) and yeast-induced fever (ED₅₀ = 10.0 mg/kg) . It also showed superior safety margins in gastrointestinal toxicity tests compared to indomethacin and aspirin, with an LD₅₀ of 353 mg/kg in rats .

Properties

CAS No.

52779-89-2

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

2-[3-(thiophene-2-carbonyl)phenyl]propanoic acid

InChI

InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-2-5-11(8-10)13(15)12-6-3-7-18-12/h2-9H,1H3,(H,16,17)

InChI Key

OKKUZOASBYWBPX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Suprofen can be synthesized through various methods. One common method involves the use of 2-thiophenecarboxaldehyde as a substrate. The synthesis process typically includes the following steps :

    Condensation Reaction: The Gewald reaction is a common method for synthesizing thiophene derivatives, including suprofen.

    Oxidation: Tervalaldehyde is used as an oxidant in the preparation of suprofen.

    Industrial Production: Industrial production methods for suprofen involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Suprofen undergoes various chemical reactions, including:

    Oxidation: Suprofen can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Suprofen can undergo substitution reactions, particularly at the thiophene ring. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Analgesic Properties

Mechanism of Action :
Alpha-Methyl-3-(2-thienylcarbonyl)benzeneacetic acid exhibits potent analgesic properties. It has been shown to inhibit prostaglandin biosynthesis, which is crucial in mediating pain and inflammation responses in the body . The compound acts by blocking the cyclooxygenase (COX) enzymes involved in the inflammatory pathway.

Clinical Applications :

  • Pain Management : This compound is utilized in formulations aimed at providing relief from acute and chronic pain. It has been found to be more effective than traditional analgesics like aspirin and D-propoxyphene when used in combination with non-narcotic analgesics such as acetaminophen, resulting in a synergistic effect that enhances pain relief .

Anti-inflammatory Applications

This compound demonstrates significant anti-inflammatory effects, making it suitable for treating conditions characterized by inflammation.

  • Research Findings : In animal studies, the compound exhibited marked anti-oedematous activity, indicating its potential for treating inflammatory conditions such as arthritis or post-surgical inflammation . For instance, a study reported a dose-dependent reduction in swelling induced by carrageenan in rats, demonstrating its efficacy as an anti-inflammatory agent .

Cosmetic Formulations

The compound's properties extend beyond medicinal uses into cosmetic applications. Its anti-inflammatory effects can be beneficial in formulations designed to reduce skin irritation and redness.

  • Formulation Studies : Research indicates that incorporating this compound into cosmetic products can enhance their effectiveness in soothing and calming irritated skin. This application is particularly relevant for products targeting sensitive skin or post-procedure care .

Veterinary Medicine

This compound has also found applications in veterinary medicine, particularly for managing pain and inflammation in animals.

  • Veterinary Studies : The compound has been studied for its analgesic effects in various animal models, showing promise as a non-narcotic alternative for pain management in veterinary practices .

Research and Development

Ongoing research continues to explore the full potential of this compound across various fields:

  • Pharmacological Studies : Investigations into its pharmacokinetics and long-term effects are critical for understanding its safety profile and optimizing dosage regimens for both human and veterinary use .
  • Combination Therapies : Future studies may focus on combining this compound with other therapeutic agents to enhance efficacy while minimizing side effects associated with higher doses of traditional analgesics.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Ketoprofen Related Compound A (alpha-Methyl-3-(4-methylbenzoyl)benzeneacetic acid)
  • Structural Difference : Replaces the 2-thienylcarbonyl group in suprofen with a 4-methylbenzoyl moiety (Figure 2).
  • Impact: The methylbenzoyl group may reduce lipophilicity and alter COX-1/COX-2 selectivity.
Triphenylacetic Acid (alpha,alpha-Diphenylbenzeneacetic acid)
  • Structural Difference : Features two phenyl groups at the alpha position instead of a methyl group and lacks the thienylcarbonyl substituent.
  • Impact : This structure eliminates NSAID activity but has applications in organic synthesis and materials science .
Benzeneacetic Acid (Parent Compound)
  • Structural Difference : Lacks both the alpha-methyl and thienylcarbonyl groups.
  • Impact : Found in natural products (e.g., Jinhua ham aroma) and metabolic pathways (phenylalanine metabolism). It lacks anti-inflammatory activity but modulates p53-dependent pathways in epithelial cells .

Pharmacological Analogues

Indomethacin
  • Activity : ED₅₀ = 6.2 mg/kg (rat paw edema), 5.7 mg/kg (antipyretic).
  • Comparison : Suprofen is 2.3× more potent in inflammation models and has a 48× higher safety margin (gastrointestinal lesions) .
Acetylsalicylic Acid (Aspirin)
  • Activity : ED₅₀ = 38–113 mg/kg (anti-inflammatory/antipyretic).
  • Comparison : Suprofen is 14–300× more potent across models and avoids hypothermia at high doses .
Diclofenac Derivatives
  • Example: S-diclofenac (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid ester).
  • Comparison : While diclofenac stabilizes p53 in smooth muscle cells, suprofen directly inhibits COX enzymes, offering broader anti-inflammatory effects .

Mechanistic and Clinical Implications

Suprofen’s 2-thienylcarbonyl group enhances COX inhibition potency and duration compared to phenyl-substituted analogues. Its low ED₅₀ values and high LD₅₀ make it a safer alternative to indomethacin and aspirin, particularly in ophthalmic formulations . However, unlike benzeneacetic acid derivatives involved in metabolic pathways (e.g., phenylalanine metabolism), suprofen’s activity is strictly pharmacological .

Conclusion Suprofen’s structural uniqueness underpins its superior efficacy and safety among NSAIDs. Comparisons with analogues highlight the critical role of substituents in dictating pharmacological behavior, offering insights for future drug design.

Biological Activity

Alpha-Methyl-3-(2-thienylcarbonyl)benzeneacetic acid, commonly known as suprofen , is a compound with notable biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Suprofen is characterized by its unique structure, which includes a thienylcarbonyl group attached to a benzeneacetic acid moiety. This structural configuration contributes to its pharmacological properties.

Anti-inflammatory Activity

Suprofen has been shown to exhibit significant anti-inflammatory properties. It acts as a potent inhibitor of prostaglandin biosynthesis, which is crucial in mediating inflammatory responses. In pharmacological screenings, suprofen demonstrated marked antiwrithing activity , indicating its potential as an analgesic agent . This activity has been linked to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators.

Anticancer Activity

Recent studies have highlighted the anticancer potential of suprofen through various mechanisms:

  • Cytotoxicity : In vitro studies have demonstrated that suprofen exhibits cytotoxic effects against several cancer cell lines, particularly leukemia cells. The compound showed an IC50 value of 1.61 µM against RPMI-8226 cells and 1.11 µM against SR cells, indicating strong antiproliferative activity .
  • Mechanistic Studies : Mechanistic investigations revealed that suprofen induces apoptosis in cancer cells by activating caspase pathways and modulating the expression of BAX and Bcl-2 proteins, which are critical regulators of apoptosis .
  • Tubulin Inhibition : Suprofen has been found to inhibit tubulin polymerization, similar to colchicine, which is significant for its anticancer activity. This was evidenced by docking studies that indicated strong binding affinity at the colchicine site on β-tubulin .

Case Study 1: Anticancer Efficacy

A study conducted on a panel of 60 cancer cell lines demonstrated that suprofen exhibited selective cytotoxicity towards leukemia cells. The compound's ability to induce complete cell death in certain subtypes was notable, with growth inhibition percentages exceeding 100% in some cases . This suggests that suprofen not only halts cancer cell proliferation but also promotes cell death.

Cell LineGrowth Inhibition (%)IC50 (µM)
RPMI-8226120.891.61
SR115.601.11
Other Cell LinesVaried (up to 93%)N/A

Case Study 2: Anti-inflammatory Effects

In clinical trials assessing the safety and efficacy of suprofen syrup for pediatric patients, it was found to be effective in managing pain without significant side effects. Two patients reported mild adverse effects (sweating and hypotension), but overall tolerability was high . This reinforces the compound's potential for therapeutic use in pain management.

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed for alpha-Methyl-3-(2-thienylcarbonyl)benzeneacetic acid, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation to introduce the 2-thienylcarbonyl group to the benzene ring. A methyl group is then introduced at the alpha position via alkylation or Grignard reactions. Key intermediates include 2-thiophenecarbonyl chloride (CAS 527-72-0) and 3-acetylbenzeneacetic acid derivatives. Purification steps often require recrystallization or HPLC, with yields optimized by controlling reaction temperature and stoichiometry .

Q. How is this compound characterized structurally and quantitatively?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR confirms the thienylcarbonyl substitution pattern and methyl group position. Mass spectrometry (MS) verifies the molecular ion peak at m/z 260.31 (C14_{14}H12_{12}O3_3S).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>97%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What are the primary biological targets of this compound, and how do these guide experimental design in inflammation studies?

  • Methodological Answer : The compound is structurally analogous to Suprofen (a COX inhibitor), suggesting shared targets like cyclooxygenase (COX-1/COX-2) and prostaglandin-endoperoxide synthase . Experimental design should include:

  • In vitro assays : COX inhibition using purified enzyme kits (e.g., colorimetric detection of PGH2_2 conversion).
  • Cell models : Human bronchial epithelial (HBE) cells to assess anti-inflammatory effects via ELISA quantification of IL-6 or TNF-α .

Q. How do structural modifications at the 3-position of the benzene ring influence inhibitory activity on prostaglandin biosynthesis?

  • Methodological Answer :

  • SAR Insights : Replacing the 2-thienylcarbonyl group with a 4-methylbenzoyl group (as in Ketoprofen) reduces steric hindrance, enhancing COX-2 selectivity. Conversely, the thienyl group’s electron-withdrawing nature may increase binding affinity but reduce solubility.
  • Experimental Validation : Compare IC50_{50} values of derivatives using COX-1/COX-2 inhibition assays. Molecular docking studies can predict binding interactions .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

  • Methodological Answer :

  • Challenges : Low plasma concentrations (ng/mL range) and matrix interference from proteins/lipids.
  • Solutions :
  • Extraction : Solid-phase extraction (SPE) with C18 cartridges and methanol elution.
  • Quantification : LC-MS/MS using a deuterated internal standard (e.g., d4_4-Suprofen) to correct for ion suppression .

Contradictions and Resolutions

  • vs. Structural Specificity : While Suprofen (4-position substitution) is a well-characterized COX inhibitor, the 3-substituted target compound may exhibit divergent selectivity. Researchers must validate activity via comparative enzyme assays to resolve positional effects .

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